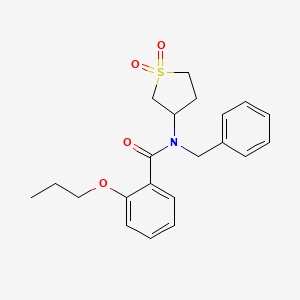
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bencil-N-(1,1-dióxidotetrahidrotiofeno-3-il)-2-propoxi-benzamida es un compuesto orgánico complejo caracterizado por su estructura molecular única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-bencil-N-(1,1-dióxidotetrahidrotiofeno-3-il)-2-propoxi-benzamida típicamente implica reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen bencilamina, tetrahidrotiofeno y cloruro de propoxi-benzoílo. Las condiciones de reacción generalmente requieren temperaturas controladas, solventes específicos y catalizadores para garantizar que se obtenga el producto deseado con alta pureza y rendimiento.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia y la escalabilidad. El uso de sistemas automatizados y técnicas analíticas avanzadas asegura una calidad constante y el cumplimiento de las normas reglamentarias.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-bencil-N-(1,1-dióxidotetrahidrotiofeno-3-il)-2-propoxi-benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos bajo condiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como metóxido de sodio en metanol.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-bencil-N-(1,1-dióxidotetrahidrotiofeno-3-il)-2-propoxi-benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-bencil-N-(1,1-dióxidotetrahidrotiofeno-3-il)-2-propoxi-benzamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- N-bencil-N-(1,1-dióxidotetrahidrotiofeno-3-il)-4-etoxi-benzamida
- N-bencil-N-(1,1-dióxidotetrahidrotiofeno-3-il)-3-fenil-5,6-dihidro-1,4-oxatiina-2-carboxamida
Singularidad
N-bencil-N-(1,1-dióxidotetrahidrotiofeno-3-il)-2-propoxi-benzamida es único debido a su estructura molecular específica, que imparte propiedades químicas y biológicas distintas. Su porción propoxi-benzamida lo diferencia de compuestos similares, lo que podría conducir a interacciones y aplicaciones únicas.
Este artículo detallado proporciona una visión general completa de N-bencil-N-(1,1-dióxidotetrahidrotiofeno-3-il)-2-propoxi-benzamida, que abarca sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H25NO4S |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-propoxybenzamide |
InChI |
InChI=1S/C21H25NO4S/c1-2-13-26-20-11-7-6-10-19(20)21(23)22(15-17-8-4-3-5-9-17)18-12-14-27(24,25)16-18/h3-11,18H,2,12-16H2,1H3 |
Clave InChI |
SMUGVMILYSUFCD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)
![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)
![4-ethoxy-N-[(2Z)-4-(4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12136180.png)
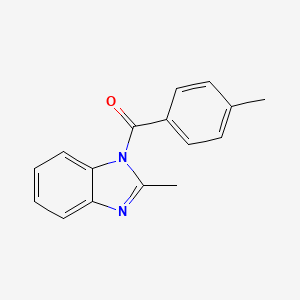
![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136200.png)
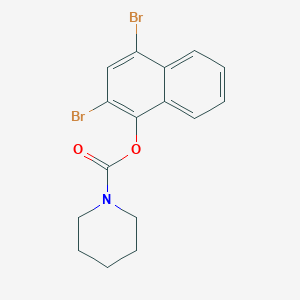
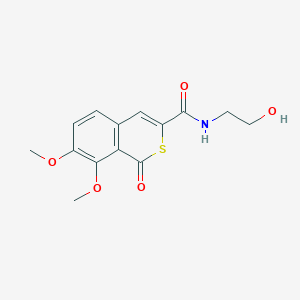
![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)
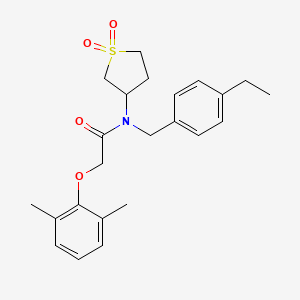
![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)
